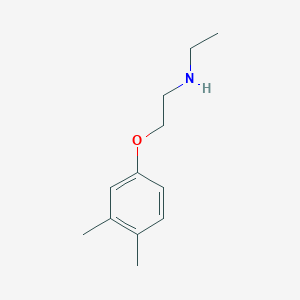

2-(3,4-Dimethylphenoxy)-N-ethylethanamine

Descripción general

Descripción

2-(3,4-Dimethylphenoxy)-N-ethylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound features a phenoxy group substituted with two methyl groups at the 3 and 4 positions, and an ethylethanamine chain attached to the oxygen atom of the phenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-N-ethylethanamine typically involves the reaction of 3,4-dimethylphenol with ethylamine in the presence of a suitable base. The reaction can be carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 3,4-dimethylphenol and ethylamine.

Reaction Conditions: Reflux in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The 3,4-dimethylphenol is dissolved in an appropriate solvent (e.g., ethanol), and ethylamine is added dropwise. The mixture is then heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dimethylphenoxy)-N-ethylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenoxyalkylamines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Drug Development:

The compound has been investigated for its potential as a lead compound in the development of new pharmacological agents. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.

2. PPAR Agonist Activity:

Research indicates that derivatives of compounds similar to 2-(3,4-Dimethylphenoxy)-N-ethylethanamine exhibit PPAR (Peroxisome Proliferator-Activated Receptor) agonist activity. This suggests potential applications in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) by regulating lipid metabolism and reducing triglyceride levels in cells .

3. Cancer Therapeutics:

The compound's structural analogs have shown promise in inhibiting anti-apoptotic proteins such as MCL-1, which are implicated in cancer cell survival and resistance to chemotherapy. This positions this compound as a candidate for further exploration in cancer treatment strategies aimed at overcoming drug resistance .

1. In Vitro Studies:

In vitro assays have demonstrated that compounds related to this compound can significantly affect lipid accumulation in hepatocytes (liver cells), suggesting their utility in managing lipid-related disorders .

2. Mechanisms of Action:

The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways related to lipid metabolism and apoptosis. For instance, activation of PPARα leads to increased fatty acid oxidation and reduced lipogenesis, which are critical processes in managing conditions like hyperlipidemia and NAFLD .

Case Studies

1. Treatment of Metabolic Disorders:

A study involving the synthesis of novel indole derivatives similar to this compound showed that these compounds could reduce intracellular triglyceride levels significantly when tested on oleic acid-induced AML12 cells. The results indicated a dose-dependent response, highlighting the potential for these compounds in therapeutic applications for metabolic syndromes .

2. Cancer Cell Studies:

Another case study focused on the inhibition of MCL-1 by indole derivatives demonstrated that these compounds could induce apoptosis in cancer cells resistant to conventional therapies. This suggests that this compound and its analogs may play a crucial role in developing new cancer treatments .

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dimethylphenoxy)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenethylamine: Similar structure with methoxy groups instead of methyl groups.

2-(4-Methoxyphenoxy)-N-ethylethanamine: Similar structure with a methoxy group at the 4 position.

Uniqueness

2-(3,4-Dimethylphenoxy)-N-ethylethanamine is unique due to the presence of two methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different properties and applications compared to similar compounds.

Actividad Biológica

2-(3,4-Dimethylphenoxy)-N-ethylethanamine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- IUPAC Name: N-[2-(3,4-dimethylphenoxy)ethyl]-N-ethylamine

- Molecular Formula: C12H19NO

- CAS Number: 915921-62-9

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective modulator of serotonin and norepinephrine receptors, which are crucial in regulating mood and anxiety levels. The phenoxy group is believed to enhance the binding affinity to these receptors, thereby influencing neurotransmission.

Biological Activity

1. Antidepressant Effects:

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications in the phenoxy group can significantly alter the efficacy of these compounds in reducing depressive symptoms.

2. Neuroprotective Properties:

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Data Tables

| Activity | Effect | Study Reference |

|---|---|---|

| Antidepressant | Reduces depressive behavior | |

| Neuroprotection | Protects against oxidative stress | |

| Serotonin Receptor Modulation | Increases serotonin levels |

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on mice treated with this compound showed significant reductions in immobility time during forced swim tests compared to control groups. This suggests an antidepressant-like effect, possibly through serotonin reuptake inhibition.

Case Study 2: Neuroprotection

In a laboratory setting, neuronal cultures exposed to oxidative stress were treated with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell death, highlighting its potential as a neuroprotective agent.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound. Animal models have shown favorable absorption rates and metabolic stability. However, further research is needed to fully understand the long-term effects and potential toxicity.

Summary of Findings

- Efficacy: The compound shows promise as an antidepressant and neuroprotective agent.

- Safety: Preliminary data indicate low toxicity at therapeutic doses.

- Future Research: More comprehensive clinical trials are necessary to validate these findings and explore therapeutic applications.

Propiedades

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13-7-8-14-12-6-5-10(2)11(3)9-12/h5-6,9,13H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEDYTOSOIZJOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651114 | |

| Record name | 2-(3,4-Dimethylphenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-62-9 | |

| Record name | 2-(3,4-Dimethylphenoxy)-N-ethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethylphenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.